O-Methylisourea hemisulfate
Overview
Description
Mechanism of Action
Target of Action
O-Methylisourea hemisulfate is a highly reactive compound that forms covalent bonds with nucleophiles . Its primary targets are proteins, DNA, and RNA . These biomolecules play crucial roles in cellular function and genetic information storage and transmission.
Mode of Action
This compound interacts with its targets by selectively converting lysine epsilon-amino groups to guanidino groups . This conversion is a chemical reaction that changes the structure and properties of the target molecules, affecting their function.
Biochemical Pathways
The conversion of lysine epsilon-amino groups to guanidino groups by this compound affects various biochemical pathways. For instance, it has been observed to decrease the capacity of the regulatory protein human factor H to accelerate decay dissociation . This suggests that this compound may influence protein regulation pathways.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific targets and pathways it affects. For example, its interaction with human factor H can lead to changes in protein regulation, potentially affecting cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity suggests that it might be sensitive to conditions such as pH and temperature . Moreover, it is sensitive to moisture and should be stored in a dry and cool place .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Methylisourea hemisulfate can be synthesized through the reaction of methyl isocyanate with ammonia in the presence of sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions. The product is then purified through crystallization and filtration processes to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: O-Methylisourea hemisulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed: The major products formed from these reactions include isoxazole and pyrazole derivatives, which have applications in medicine and agrochemicals .
Scientific Research Applications
O-Methylisourea hemisulfate is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to prepare a wide range of compounds.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: It is involved in the synthesis of pharmaceuticals, including antineoplastic and anthelmintic agents.
Industry: It is used in the production of pesticides, herbicides, fungicides, dyes, pigments, and polymers
Comparison with Similar Compounds
- S-Methylisothiourea hemisulfate
- O-Methylisourea bisulfate
- 1H-Pyrazole-1-carboxamidine hydrochloride
Comparison: O-Methylisourea hemisulfate is unique due to its high reactivity with nucleophiles and its ability to form stable guanidino groups. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals, where precise modifications of biomolecules are required .
Properties
IUPAC Name |
methyl carbamimidate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6N2O.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCPQKVWSNUJLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)N.COC(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2440-60-0 (Parent) | |
Record name | Bis(2-methylisouronium) sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001335769 | |
Record name | O-Methylpseudourea sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-05-9 | |
Record name | Bis(2-methylisouronium) sulphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052328059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Methylpseudourea sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-methylisouronium) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.575 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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